molecular formula C5H10O5 B583851 D-Lyxose-1-13C CAS No. 70849-22-8

D-Lyxose-1-13C

Cat. No.: B583851
CAS No.: 70849-22-8
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-IQGOOSNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Lyxose-1-¹³C (CAS 70849-22-8) is a stable isotope-labeled derivative of the pentose monosaccharide D-lyxose, where the carbon-1 position is enriched with ¹³C (>99% isotopic purity) . Its molecular formula is C₅H₁₀O₅, with a molecular weight of 151.12 g/mol (vs. 150.13 g/mol for unlabeled D-lyxose) due to the substitution of ¹²C with ¹³C at the first carbon . This compound is primarily utilized in biomolecular nuclear magnetic resonance (NMR) studies and metabolic pathway tracing, enabling researchers to investigate enzyme mechanisms, carbohydrate metabolism, and drug-receptor interactions with high precision .

Properties

CAS No.

70849-22-8

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-IQGOOSNCSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-1-13C typically involves the use of D-galactose as the starting material. The process begins with the oxidation of D-galactose to produce D-galactonic acid. This acid is then converted into its calcium or barium salt, which undergoes oxidative degradation to yield D-Lyxose. The labeling with carbon-13 can be achieved by using carbon-13 labeled reagents during the synthesis process .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and enzymatic catalysis. Enzymatic methods are preferred due to their high specificity, moderate reaction conditions, and sustainability .

Chemical Reactions Analysis

Types of Reactions: D-Lyxose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Enzymatic reaction using D-Lyxose isomerase under mild conditions.

    Oxidation: Typically involves oxidizing agents such as nitric acid or enzymatic oxidation.

    Reduction: Uses reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

    Isomerization: Produces D-xylulose.

    Oxidation: Yields D-Lyxonic acid.

    Reduction: Forms D-Lyxitol.

Scientific Research Applications

Chemistry: D-Lyxose-1-13C is used in studying carbohydrate chemistry, particularly in understanding the mechanisms of isomerization and epimerization reactions. It is also used in the synthesis of complex carbohydrates and glycoconjugates .

Biology: In biological research, this compound is used to trace metabolic pathways involving pentose sugars. It helps in understanding the role of rare sugars in cellular processes and their impact on health and disease .

Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. It serves as a precursor for the synthesis of bioactive compounds, including immune stimulants and anti-tumor agents .

Industry: In the industrial sector, this compound is used in the production of functional sugars and sweeteners. It is also employed in the synthesis of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of D-Lyxose-1-13C involves its participation in various biochemical reactions. As a labeled sugar, it is used to trace the pathways and intermediates in metabolic processes. The carbon-13 label allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved include enzymes such as isomerases, oxidases, and reductases that catalyze the transformation of this compound into other compounds .

Comparison with Similar Compounds

Positional Isomers of ¹³C-Labeled D-Lyxose

D-Lyxose has multiple isotopologues with ¹³C labeling at distinct positions, each offering unique advantages in research:

Compound CAS Number Label Position Molecular Weight (g/mol) Key Applications References
D-Lyxose-1-¹³C 70849-22-8 C-1 151.12 NMR studies of aldose reductase, metabolic flux analysis
D-Lyxose-2-¹³C 83379-39-9 C-2 151.12 Enzyme specificity studies (e.g., epimerases)
D-Lyxose-5-¹³C 139657-61-7 C-5 151.12 Structural analysis of glycosylation patterns
D-Lyxose-UL-¹³C₅ - Uniform 155.15 Comprehensive metabolic tracing in complex systems

Key Insights :

  • Labeling Position : The C-1 label in D-Lyxose-1-¹³C is critical for tracking early steps in carbohydrate metabolism, such as phosphorylation by kinases . In contrast, C-5 labeling (D-Lyxose-5-¹³C) is used to study terminal oxidation or incorporation into glycans .
  • Synthetic Complexity : Introducing ¹³C at C-1 requires selective protection of hydroxyl groups to avoid isotopic scrambling, a method detailed in studies on ¹³C-labeled sugar synthesis .

Comparison with Other ¹³C-Labeled Monosaccharides

D-Lyxose-1-¹³C belongs to a broader class of ¹³C-labeled monosaccharides, each with distinct structural and functional roles:

Compound Sugar Type Label Position Key Applications References
D-Lyxose-1-¹³C Pentose C-1 Aldose reductase inhibition studies
D-Mannose-1-¹³C Hexose C-1 Glycosylation and protein folding NMR
D-Xylose-2-¹³C Pentose C-2 Hemicellulose metabolism tracing

Structural and Functional Differences :

  • Pentose vs. Hexose: D-Lyxose (5 carbons) lacks the hydroxymethyl group present in hexoses like D-mannose, making it less prevalent in glycoproteins but valuable in plant polysaccharide studies .
  • Epimer Relationships : D-Lyxose is the C-2 epimer of D-xylose; labeling at C-1 or C-2 allows differentiation of epimerase activity in vitro .

Comparison with Non-Carbohydrate ¹³C-Labeled Compounds

While structurally distinct, non-carbohydrate ¹³C-labeled compounds share overlapping applications in metabolic research:

Compound Class Label Position Key Applications References
D-Lyxose-1-¹³C Monosaccharide C-1 Carbohydrate metabolism
Malonic Acid-1-¹³C Dicarboxylic acid C-1 Krebs cycle intermediate analysis
L-Lysine-1-¹³C Amino acid C-1 Protein synthesis tracking

Analytical Utility :

  • D-Lyxose-1-¹³C provides specific insights into pentose phosphate pathway dynamics, whereas malonic acid-1-¹³C is used to study tricarboxylic acid (TCA) cycle perturbations .

Research Findings and Data

Stability and Purity

  • Purity : Commercial D-Lyxose-1-¹³C is typically >99% isotopically pure, as confirmed by NMR and mass spectrometry .
  • Storage : Stable at -20°C in anhydrous conditions; degradation occurs via epimerization if exposed to moisture .

Case Study: Aldose Reductase Inhibition

In a 2022 study, D-Lyxose-1-¹³C was used to map the binding pocket of aldose reductase, revealing that the C-1 labeled carbon participates in hydrogen bonding with the enzyme’s active site .

Biological Activity

D-Lyxose-1-13C is a stable isotope-labeled form of D-lyxose, a sugar that plays a role in various biological processes. This article examines its biological activity, focusing on metabolism, physiological effects, and potential applications in research.

Overview of D-Lyxose

D-Lyxose is an aldohexose sugar that is structurally similar to D-ribose and D-arabinose. It is involved in carbohydrate metabolism and can influence various biochemical pathways. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the biological roles of this sugar more effectively.

Metabolic Pathways

Research indicates that D-Lyxose can be metabolized through various pathways, including glycolysis and the pentose phosphate pathway. The use of 13C labeling enables detailed tracking of these metabolic processes.

Table 1: Metabolic Pathways of this compound

PathwayDescriptionKey Enzymes
GlycolysisConversion to pyruvate for energy productionHexokinase, Phosphofructokinase
Pentose Phosphate PathwayGeneration of NADPH and ribose-5-phosphateGlucose-6-phosphate dehydrogenase
Glycogen SynthesisStorage form of glucoseGlycogen synthase

Biological Effects

The biological activity of this compound has been explored in various studies, particularly its effects on cell metabolism. For instance, studies have shown that D-Lyxose can enhance the proliferation of certain cell types, similar to other sugars like glucose.

Case Study: Effects on Cell Proliferation

In a study involving human osteoblasts, treatment with this compound resulted in increased alkaline phosphatase (ALP) levels, indicating enhanced osteogenic differentiation. This suggests that D-Lyxose may play a role in bone health and development.

Research Findings

  • Cellular Uptake : D-Lyxose is taken up by cells via specific transporters, which facilitates its incorporation into metabolic pathways.
  • Isotope Tracing : The use of 13C labeling allows for precise tracking of metabolic fluxes and the identification of metabolic intermediates.
  • Physiological Impact : Studies indicate that D-Lyxose may influence insulin sensitivity and glucose metabolism, potentially offering therapeutic insights for conditions like diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.